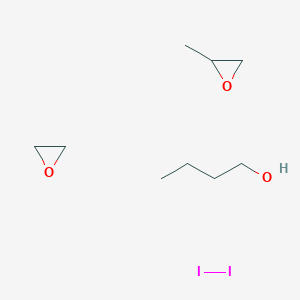
butan-1-ol; 2-methyloxirane; molecular iodine; oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
butan-1-ol; 2-methyloxirane; molecular iodine; oxirane is a complex chemical compound known for its diverse applications, particularly in the field of antimicrobial agents. This compound is a polymer formed from oxirane and methyl oxirane, with monobutyl ether and iodine as additional components. It is recognized for its efficacy in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine involves the polymerization of oxirane and methyl oxirane in the presence of monobutyl ether. The reaction typically requires a catalyst to initiate the polymerization process. The conditions for the reaction include controlled temperature and pressure to ensure the formation of the desired polymer structure .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization processes. The reaction is carried out in large reactors where the monomers are fed continuously, and the polymer is formed and collected. The addition of iodine is done in a controlled manner to ensure the proper incorporation of iodine into the polymer matrix .
Analyse Des Réactions Chimiques
Types of Reactions
butan-1-ol; 2-methyloxirane; molecular iodine; oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the iodine component, altering the compound’s properties.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, modifying its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction can result in deiodinated polymers. Substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
butan-1-ol; 2-methyloxirane; molecular iodine; oxirane has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a polymer matrix for the synthesis of new materials.
Biology: The compound’s antimicrobial properties make it useful in biological research, particularly in studies involving microbial inhibition.
Medicine: Its antimicrobial properties are also exploited in medical applications, including the development of antimicrobial coatings and treatments.
Mécanisme D'action
The mechanism by which oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine exerts its effects involves the interaction of iodine with microbial cells. Iodine is known to disrupt the cell membranes of microbes, leading to cell lysis and death. The polymer matrix helps in the controlled release of iodine, enhancing its antimicrobial efficacy. The molecular targets include microbial cell walls and membranes, and the pathways involved are primarily related to membrane disruption and oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxirane, polymer with oxirane, monobutyl ether: This compound lacks the iodine component and therefore has different antimicrobial properties.
Oxirane, methyl-, polymer with oxirane: Similar in structure but without the monobutyl ether component, affecting its solubility and application range.
Oxirane, polymer with iodine: Contains iodine but lacks the methyl and monobutyl ether components, leading to different chemical and physical properties.
Uniqueness
butan-1-ol; 2-methyloxirane; molecular iodine; oxirane is unique due to its combination of components, which provides a balance of solubility, stability, and antimicrobial efficacy. The presence of iodine enhances its antimicrobial properties, making it more effective than similar compounds without iodine .
Propriétés
Numéro CAS |
132486-02-3 |
|---|---|
Formule moléculaire |
C9H20I2O3 |
Poids moléculaire |
430.06 g/mol |
Nom IUPAC |
butan-1-ol;2-methyloxirane;molecular iodine;oxirane |
InChI |
InChI=1S/C4H10O.C3H6O.C2H4O.I2/c1-2-3-4-5;1-3-2-4-3;1-2-3-1;1-2/h5H,2-4H2,1H3;3H,2H2,1H3;1-2H2; |
Clé InChI |
YWMXCMOIZAGZSV-UHFFFAOYSA-N |
SMILES |
CCCCO.CC1CO1.C1CO1.II |
SMILES canonique |
CCCCO.CC1CO1.C1CO1.II |
Key on ui other cas no. |
68610-00-4 |
Synonymes |
Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















